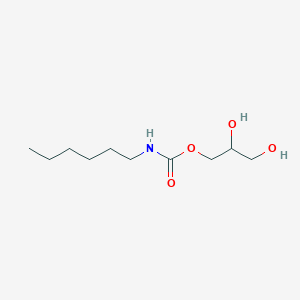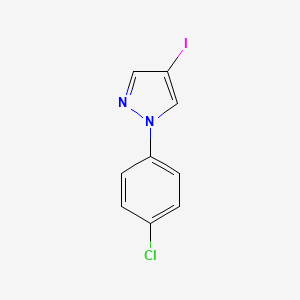
N-Nitrosoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosoformamide is a chemical compound belonging to the class of N-nitrosamides These compounds are characterized by the presence of a nitroso group (N=O) bonded to the nitrogen of an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Nitrosoformamide can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation, which results from the nitrous cation in the presence of strong acids derived from nitrous acid. For example, N-methylacetamide reacts in a nucleophilic attack at the nitrosyl cation. After the elimination of a proton, this compound is formed from the resulting cation .
Industrial Production Methods: Industrial production methods for this compound typically involve the controlled reaction of carboxamides with nitrosating agents under acidic conditions. The process requires careful control of reaction parameters to ensure the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitrosoformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with this compound under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
N-Nitrosoformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.
Biology: Studies have explored its potential mutagenic and carcinogenic properties, making it a subject of interest in toxicology research.
Medicine: While not commonly used as a therapeutic agent, its derivatives have been investigated for potential anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-nitrosoformamide involves its ability to form reactive electrophilic species. These species can interact with nucleophilic sites in biological molecules, leading to potential mutagenic and carcinogenic effects. The formation of diazonium or carbenium ions through metabolic processes is a key aspect of its bioactivation .
Comparaison Avec Des Composés Similaires
N-Nitrosoformamide can be compared with other similar compounds, such as:
N-Nitrosoureas: These compounds also contain a nitroso group bonded to a urea moiety and are known for their use in cancer chemotherapy.
N-Nitrosoguanidines: Similar in structure, these compounds are often studied for their mutagenic properties.
N-Nitrosocarbamates: These compounds have a nitroso group attached to a carbamate structure and are used in various chemical applications.
Uniqueness: this compound is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to form reactive electrophilic species distinguishes it from other nitrosamides, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
675141-02-3 |
|---|---|
Formule moléculaire |
CH2N2O2 |
Poids moléculaire |
74.039 g/mol |
Nom IUPAC |
N-nitrosoformamide |
InChI |
InChI=1S/CH2N2O2/c4-1-2-3-5/h1H,(H,2,4,5) |
Clé InChI |
FMZNAOPHIOHPGI-UHFFFAOYSA-N |
SMILES canonique |
C(=O)NN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)

![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)

![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)



![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
